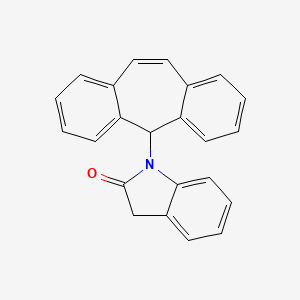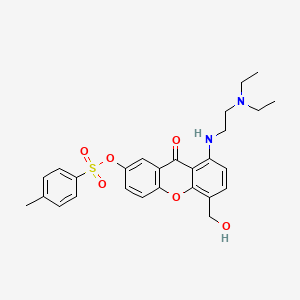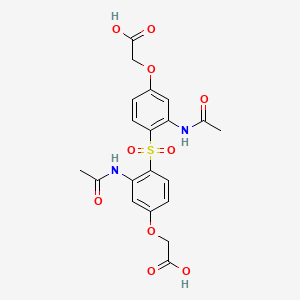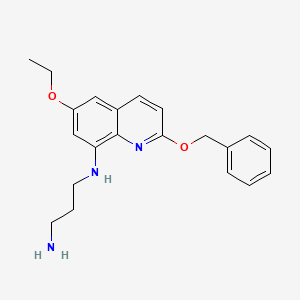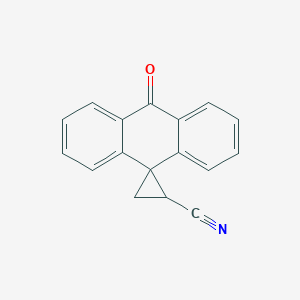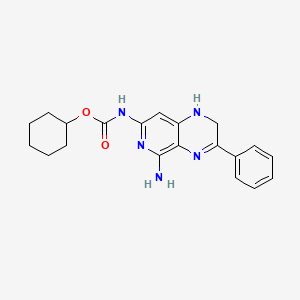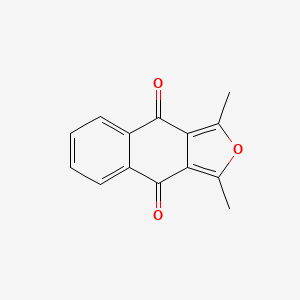
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by a fused ring structure that includes both naphthalene and furan moieties. It is known for its significant biological and pharmacological activities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves a [3+2] cycloaddition reaction mediated by visible light.
Palladium-Catalyzed Reactions: Another method involves the use of palladium-catalyzed reverse hydrogenolysis for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins.
Industrial Production Methods
Industrial production methods for this compound are typically based on scalable versions of the synthetic routes mentioned above. These methods are optimized for higher yields and cost-effectiveness, often involving continuous flow processes and advanced catalytic systems.
化学反応の分析
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) is a common catalyst used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted naphthofurans.
科学的研究の応用
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with unique photochromic properties.
作用機序
The mechanism of action of 1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.
類似化合物との比較
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be compared with other similar compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of biological activities and photochromic properties, making it a versatile compound for various applications.
特性
CAS番号 |
5339-09-3 |
|---|---|
分子式 |
C14H10O3 |
分子量 |
226.23 g/mol |
IUPAC名 |
1,3-dimethylbenzo[f][2]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O3/c1-7-11-12(8(2)17-7)14(16)10-6-4-3-5-9(10)13(11)15/h3-6H,1-2H3 |
InChIキー |
OUHKARAJFJGDPN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(O1)C)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



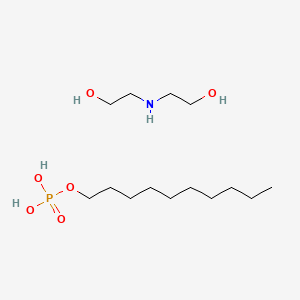
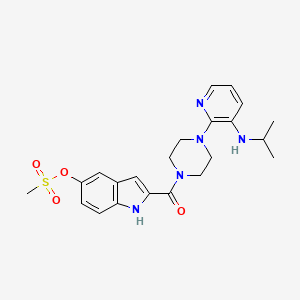

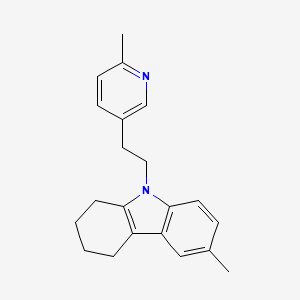
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
